![molecular formula C16H17FN2O4S B4178377 N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4178377.png)
N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
Overview
Description
N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, commonly referred to as Fmoc-Ala-OH, is a chemical compound used in scientific research. Fmoc-Ala-OH is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis. Fmoc-Ala-OH is widely used in peptide synthesis and has several applications in scientific research.
Mechanism of Action
Fmoc-Ala-OH works by reacting with other amino acids to form peptide bonds. The resulting peptide can then be used in various applications such as drug development and biological research. Fmoc-Ala-OH is also used as a protecting group during peptide synthesis, which helps to prevent unwanted reactions during the synthesis process.
Biochemical and Physiological Effects:
Fmoc-Ala-OH has no direct biochemical or physiological effects on the human body. It is used solely for scientific research purposes and has no known medical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of Fmoc-Ala-OH is its versatility in peptide synthesis. It can be used to synthesize peptides with specific sequences, which is important in various applications such as drug development and biological research. However, Fmoc-Ala-OH has some limitations. It is relatively expensive, and the synthesis process can be time-consuming. Additionally, Fmoc-Ala-OH is not suitable for all types of peptides, and alternative methods may be required for certain applications.
Future Directions
There are several future directions for the use of Fmoc-Ala-OH in scientific research. One area of research is the development of new methods for peptide synthesis using Fmoc-Ala-OH. Another area of research is the use of Fmoc-Ala-OH in the development of new drugs and vaccines. Additionally, Fmoc-Ala-OH may have applications in the development of new materials and biotechnologies. Overall, Fmoc-Ala-OH is a versatile and important compound in scientific research, with many potential future applications.
Scientific Research Applications
Fmoc-Ala-OH is widely used in peptide synthesis, a process that involves the creation of peptides by linking amino acids together. Peptides are important in scientific research as they play a crucial role in many biological processes. Fmoc-Ala-OH is used to synthesize peptides with specific sequences that are used in various applications such as drug discovery, vaccine development, and biological research.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-11(16(20)18-15-6-4-3-5-14(15)17)19-24(21,22)13-9-7-12(23-2)8-10-13/h3-11,19H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHZUONOFFDLDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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